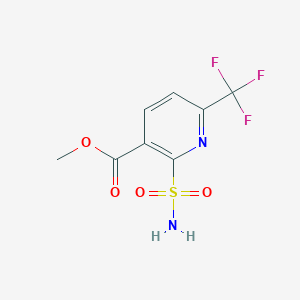
Macrostemonoside D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Macrostemonoside D is a natural compound isolated from the roots of the plant Chlorophytum macrostemonum. It belongs to the family of steroidal saponins, which are known for their diverse pharmacological properties. Macrostemonoside D has been the focus of several scientific studies due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of macrostemonoside D is not fully understood. However, it is believed to act through various pathways such as the inhibition of pro-inflammatory cytokines, the activation of AMP-activated protein kinase (AMPK), and the modulation of oxidative stress. Macrostemonoside D has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
Macrostemonoside D has been found to have several biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It can also improve glucose metabolism by activating AMPK, which leads to increased glucose uptake and utilization. Macrostemonoside D has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using macrostemonoside D in lab experiments is its natural origin. It is a plant-derived compound and therefore has fewer side effects compared to synthetic drugs. Another advantage is its diverse pharmacological properties, which make it a promising candidate for various therapeutic applications. However, one of the limitations of using macrostemonoside D in lab experiments is its availability. It is a rare compound, and its extraction and purification can be challenging.
Direcciones Futuras
There are several future directions for the study of macrostemonoside D. One of the directions is to investigate its potential as a therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail to identify new targets for drug development. Furthermore, the synthesis of macrostemonoside D and its analogs can be optimized to increase its yield and availability for further research.
Conclusion:
In conclusion, macrostemonoside D is a promising natural compound with diverse pharmacological properties. It has been found to possess anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects. Its mechanism of action is not fully understood, but it is believed to act through various pathways. Macrostemonoside D has advantages such as its natural origin and diverse pharmacological properties, but its availability can be a limitation. There are several future directions for the study of macrostemonoside D, and it has the potential to be a valuable therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of macrostemonoside D is a complex process that involves several steps. The first step is the extraction of the plant material using solvents such as ethanol or methanol. The crude extract is then subjected to column chromatography to isolate the pure compound. The structure of macrostemonoside D is confirmed by various spectroscopic techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
Macrostemonoside D has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant properties. It has also been found to have neuroprotective effects and can improve cognitive function. Macrostemonoside D has been tested in vitro and in vivo, and the results have been promising.
Propiedades
Número CAS |
143049-27-8 |
|---|---|
Nombre del producto |
Macrostemonoside D |
Fórmula molecular |
C53H86O24 |
Peso molecular |
1107.2 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S,3R,4S,5S,6S)-5-hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C53H86O24/c1-21-8-13-52(69-19-21)22(2)34-29(75-52)15-28-26-7-6-24-14-25(9-11-50(24,4)27(26)10-12-51(28,34)5)53(77-49-44(67)41(64)37(60)33(72-49)20-68-23(3)57)46(74-48-43(66)40(63)36(59)31(17-55)71-48)45(38(61)32(18-56)76-53)73-47-42(65)39(62)35(58)30(16-54)70-47/h21-22,24-49,54-56,58-67H,6-20H2,1-5H3/t21-,22+,24?,25?,26?,27?,28?,29+,30-,31-,32+,33-,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45+,46-,47+,48+,49+,50+,51+,52?,53+/m1/s1 |
Clave InChI |
DYIQIQXTTUXBQD-DZYXBILISA-N |
SMILES isomérico |
C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)[C@@]7([C@@H]([C@H]([C@H]([C@@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)O)O)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)C7(C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)COC(=O)C)O)O)O)C)C)C)OC1 |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)C7(C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)COC(=O)C)O)O)O)C)C)C)OC1 |
Sinónimos |
macrostemonoside D tigogenin 3-O-beta-D-glucopyranosyl(1-2)(beta-D-glucopyranosyl(1-3)(6-O-acetyl-beta-D-glucopyranosyl))(1-4)-beta-D-galactopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



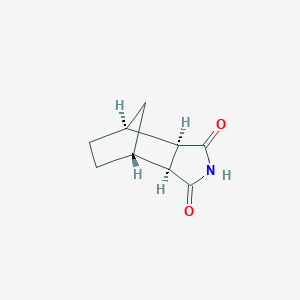
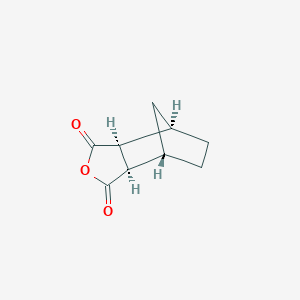
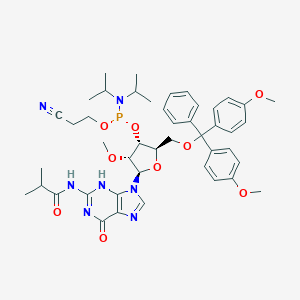
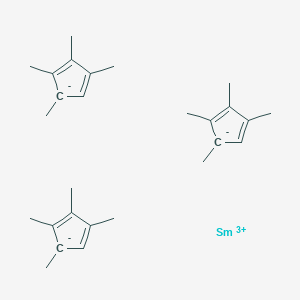

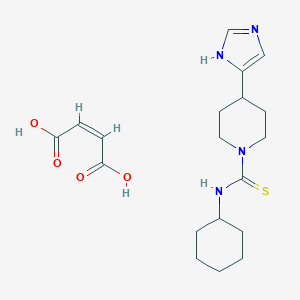
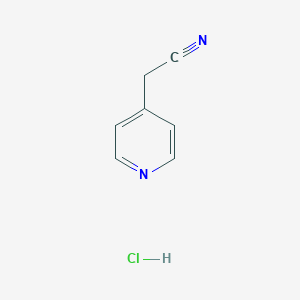
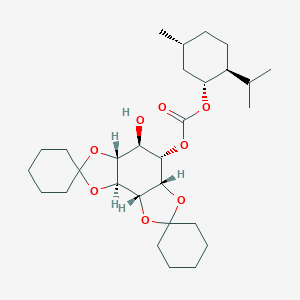

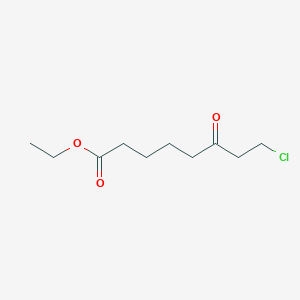

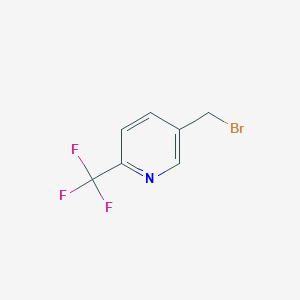
![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B122279.png)
